2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide oxalate
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Description
2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide oxalate is a useful research compound. Its molecular formula is C24H24FN5O5S and its molecular weight is 513.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide oxalate and its derivatives have been explored for their potential in the synthesis of antimicrobial agents. The chemical framework of these compounds, incorporating benzimidazole and benzothiazole moieties, has been evaluated for activity against various microbial strains. For instance, substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives have demonstrated promising antimicrobial efficacy, including activity against Methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains. These findings suggest the potential of such compounds in addressing antimicrobial resistance, a significant and growing global health concern (Anuse et al., 2019).
Electrocatalytic Applications
Compounds with the benzimidazole moiety, like this compound, have been investigated for their potential in electrocatalysis. Research on similar structures has demonstrated applications in the electrocatalytic oxidation of biomolecules, which is crucial for biosensing technologies. The synthesis and application of such compounds as bifunctional electrocatalysts for the simultaneous determination of multiple analytes, such as ascorbic acid and adrenaline, highlight their utility in developing sensitive and selective biosensors (Nasirizadeh et al., 2013).
Anticancer and Enzyme Inhibition
Research into benzimidazole and benzothiazole derivatives, including structures similar to this compound, has also extended into anticancer activity. These compounds have been evaluated for their ability to inhibit specific enzymes or cellular pathways critical for cancer cell survival and proliferation. Studies have focused on their potential as ACAT inhibitors, PI3K/mTOR inhibitors, and their role in affecting the cell cycle and apoptosis pathways. This research direction is particularly promising for developing targeted cancer therapies that can overcome the limitations of current treatments (Shibuya et al., 2018; Stec et al., 2011).
Properties
IUPAC Name |
2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5OS.C2H2O4/c23-16-5-6-18-20(11-16)30-22(25-18)26-21(29)13-27-9-7-15(8-10-27)12-28-14-24-17-3-1-2-4-19(17)28;3-1(4)2(5)6/h1-6,11,14-15H,7-10,12-13H2,(H,25,26,29);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFIUCXCDRGJRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)CC(=O)NC4=NC5=C(S4)C=C(C=C5)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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